

Environmental Fate and Degradation of Chlorazine Herbicide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorazine

Cat. No.: B1195485

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Disclaimer: **Chlorazine** is an obsolete s-triazine herbicide, and as such, specific data on its environmental fate and degradation are scarce.^[1] This guide summarizes the available information for **chlorazine** and leverages data from structurally related and more extensively studied s-triazine herbicides, such as atrazine and simazine, to infer its likely environmental behavior.

Physicochemical Properties

The environmental transport and degradation of a herbicide are significantly influenced by its physicochemical properties. **Chlorazine** is a solid or oily liquid with low water solubility and a relatively low vapor pressure, suggesting it is not highly volatile.^[2]

Property	Value	Reference
Chemical Name	2-Chloro-4,6-bis(diethylamino)-s-triazine	[2]
CAS Number	580-48-3	[2]
Molecular Formula	C ₁₁ H ₂₀ ClN ₅	[2]
Molecular Weight	257.76 g/mol	
Melting Point	27 °C	[2]
Boiling Point	154-156 °C @ 4.0 mmHg	
Water Solubility	Insoluble	
Vapor Pressure	0.0000265 mmHg	[2]

Environmental Fate and Degradation Pathways

The environmental persistence of **chlorazine** and other s-triazine herbicides is governed by a combination of biotic and abiotic degradation processes. These processes include microbial degradation, chemical hydrolysis, and photodegradation. The primary degradation pathways for s-triazine herbicides involve N-dealkylation, hydrolysis of the chlorine substituent, and eventual cleavage of the triazine ring.

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of s-triazine herbicides in soil and water.[3] A variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. The degradation can occur through two main initial steps: hydrolysis of the C-Cl bond or N-dealkylation of the side chains.

One report suggests that **chlorazine** applied to soil is decomposed by microorganisms over a period of 40 days.[2] For other s-triazines like atrazine, specific bacterial strains such as *Pseudomonas* sp. ADP have been identified to mineralize the herbicide completely.[4] The biodegradation of atrazine often proceeds through a series of enzymatic reactions catalyzed by AtzA, AtzB, and AtzC, which sequentially remove the chlorine, ethyl, and isopropyl groups,

respectively, leading to the formation of cyanuric acid.[4] Cyanuric acid can then be further metabolized to ammonia and carbon dioxide.

Abiotic Degradation

Chemical Hydrolysis: The chlorine atom on the triazine ring is susceptible to hydrolysis, a reaction that replaces the chlorine with a hydroxyl group (-OH). This process is generally slow in pure water but can be catalyzed by surfaces such as clays and organic matter in soil. The rate of hydrolysis is also pH-dependent, with increased rates at low pH.[5] Hydrolysis is a significant detoxification pathway as the resulting hydroxy-s-triazine metabolites are generally less phytotoxic than the parent compound.

Photodegradation: s-Triazine herbicides can be degraded by sunlight, particularly in the UV spectrum. Photodegradation can occur through direct photolysis or indirect photolysis involving photosensitizing agents present in the environment. This process can lead to the dealkylation of the side chains and dechlorination of the triazine ring. Studies on atrazine and simazine have shown that photodegradation rates are influenced by the presence of substances like humic acids in natural waters.

Degradation Products and Metabolites

The degradation of **chlorazine** is expected to produce a series of metabolites similar to those of other chloro-s-triazines. The primary transformation products result from the stepwise removal of the ethyl groups (N-dealkylation) and the replacement of the chlorine atom with a hydroxyl group (hydrolysis).

Common s-Triazine Metabolites:

- **Deethylchlorazine:** Formed by the removal of one ethyl group.
- **Dideethylchlorazine:** Formed by the removal of both ethyl groups.
- **Hydroxychlorazine:** Formed by the hydrolysis of the chlorine atom.
- **Deethylhydroxychlorazine** and **Dideethylhydroxychlorazine:** Formed through a combination of dealkylation and hydrolysis.

- Ammelide and Ammeline: Further degradation products leading towards ring cleavage.
- Cyanuric Acid: A key intermediate before complete mineralization to CO₂ and NH₃.

Quantitative Data on s-Triazine Herbicide Degradation

Specific quantitative data for **chlorazine** is limited. The following tables summarize representative half-life data for the closely related s-triazine herbicides, atrazine and simazine, in different environmental compartments. It is important to note that half-life values can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and pH.^[6]^[7]

Table 1: Soil Half-life of Atrazine and Simazine

Herbicide	Soil Type	Half-life (days)	Conditions	Reference
Atrazine	Clay Loam	39	pH 6.8	^[7]
Atrazine	Sandy Loam	60 (average)	Field conditions	
Atrazine	Various	13 - 261	Field conditions	^[4]
Simazine	Arable Soil	29 - 49 (in river water)	Laboratory, sunlight	^[8]

Table 2: Aquatic Half-life of Atrazine and Simazine

Herbicide	Water Type	Half-life (days)	Conditions	Reference
Atrazine	River Water	~30-60	Field studies	
Atrazine	Groundwater	Can be persistent	Slow degradation	[4]
Simazine	Sea Water	29 - 49	Laboratory, sunlight	[8]
Simazine	Groundwater	>100	Laboratory, sunlight	[8]

Experimental Protocols

This section outlines general experimental protocols for studying the environmental fate and degradation of s-triazine herbicides. These are based on established methodologies and regulatory guidelines.

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on principles from OECD Guideline 307.

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic conditions.

Methodology:

- **Soil Selection and Preparation:** Collect fresh soil from a location with no recent pesticide application. Sieve the soil (e.g., 2 mm mesh) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
- **Test Substance Application:** Prepare a stock solution of the ¹⁴C-labeled herbicide. Apply the solution to the soil to achieve the desired concentration. Mix thoroughly to ensure uniform distribution.
- **Incubation:** Transfer the treated soil to incubation vessels (e.g., flasks or jars). The vessels are connected to a system to trap CO₂ and other volatile organic compounds. Incubate the samples in the dark at a constant temperature (e.g., 20-25 °C).

- **Sampling:** At predetermined time intervals, remove replicate soil samples from the incubator.
- **Extraction and Analysis:** Extract the soil samples with an appropriate solvent (e.g., methanol, acetonitrile). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent herbicide and its degradation products.
- **Mineralization:** Measure the radioactivity in the CO₂ traps to determine the extent of mineralization of the herbicide.
- **Data Analysis:** Calculate the dissipation time for 50% and 90% of the applied substance (DT₅₀ and DT₉₀) using appropriate kinetic models (e.g., first-order kinetics).

Photodegradation Study in Water

This protocol is a generalized representation based on principles from OECD Guideline 316.

Objective: To determine the rate of photodegradation of a test substance in water when exposed to a light source simulating natural sunlight.

Methodology:

- **Solution Preparation:** Prepare a sterile aqueous solution of the test substance in a buffer at a relevant environmental pH (e.g., pH 7).
- **Irradiation:** Place the test solutions in quartz tubes. Expose the samples to a light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp). Run parallel control samples that are kept in the dark to measure hydrolysis and other non-photolytic degradation.
- **Sampling:** At various time points, withdraw samples from the irradiated and dark control tubes.
- **Analysis:** Analyze the samples for the concentration of the parent compound and its photoproducts using a suitable analytical method such as HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Calculate the photodegradation rate constant and the half-life of the test substance.

Hydrolysis as a Function of pH

This protocol is a generalized representation based on principles from OECD Guideline 111.[\[9\]](#)
[\[10\]](#)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.[\[9\]](#)[\[10\]](#)

Methodology:

- Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values, typically pH 4, 7, and 9.[\[9\]](#)[\[10\]](#)
- Test Substance Application: Add the test substance to each buffer solution at a concentration below its water solubility limit.
- Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated studies).[\[9\]](#)
- Sampling: At selected time intervals, take aliquots from each solution.
- Analysis: Analyze the samples to determine the concentration of the remaining parent compound using an appropriate analytical technique (e.g., HPLC, GC-MS).
- Data Analysis: Determine the hydrolysis rate constant and half-life for the test substance at each pH.

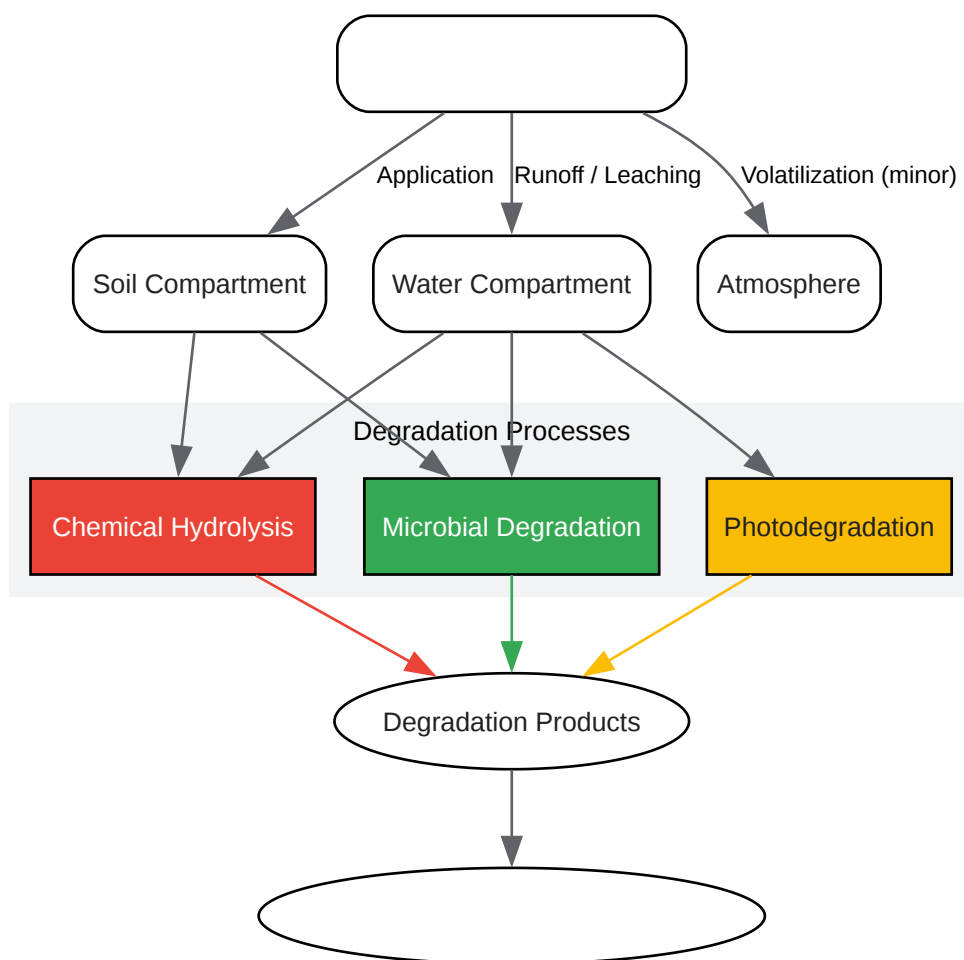
Visualizations

The following diagrams illustrate the key concepts related to the environmental fate and degradation of **chlorazine**.

Chlorazine	
Chemical Information	
Name	Chlorazine
Formula	C ₁₁ H ₂₀ ClN ₅
Class	s-Triazine Herbicide

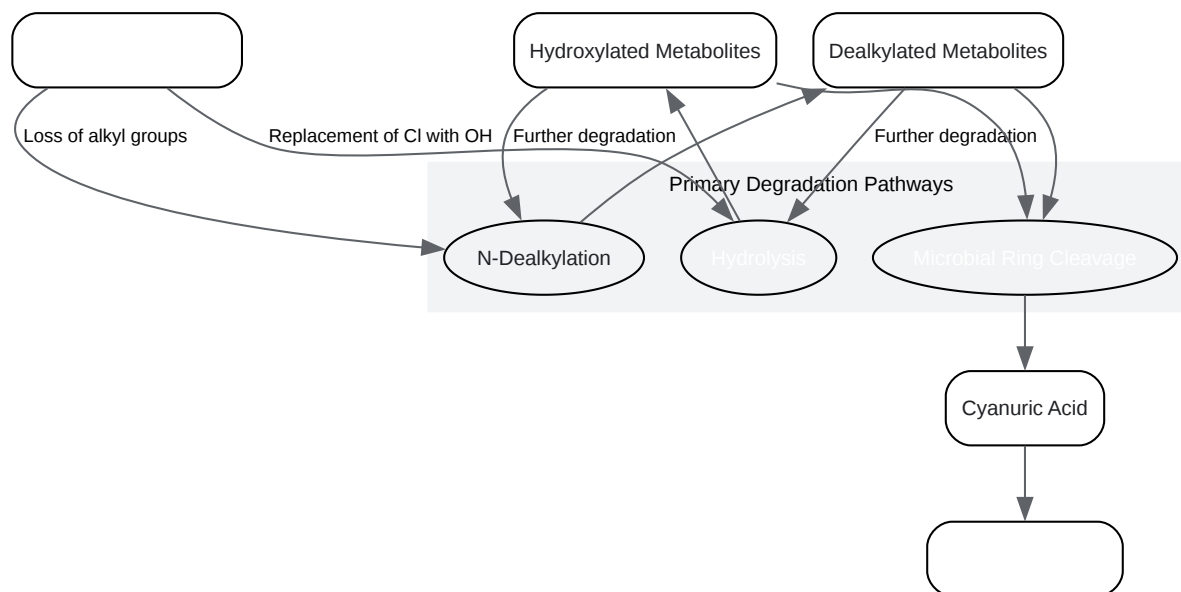
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Caption: Chemical structure and basic information for **chlorazine**.



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Caption: Overview of **chlorazine**'s environmental fate and degradation processes.



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